molecular formula C17H19NSe B14207855 Benzenemethanamine, N-[2-(phenylseleno)butylidene]- CAS No. 831200-71-6

Benzenemethanamine, N-[2-(phenylseleno)butylidene]-

Cat. No.: B14207855
CAS No.: 831200-71-6
M. Wt: 316.3 g/mol
InChI Key: URGPEHFWYKCRSB-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-[2-(phenylseleno)butylidene]- is an organic compound with the molecular formula C17H19NSe. This compound is characterized by the presence of a benzenemethanamine core structure with a phenylseleno group attached to a butylidene chain. It is a selenium-containing compound, which makes it of interest in various fields of research due to selenium’s unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-[2-(phenylseleno)butylidene]- typically involves the reaction of benzenemethanamine with a phenylseleno-containing reagent under specific conditions. One common method involves the use of phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

While specific industrial production methods for Benzenemethanamine, N-[2-(phenylseleno)butylidene]- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-[2-(phenylseleno)butylidene]- can undergo various chemical reactions, including:

    Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to remove the phenylseleno group, yielding the corresponding amine.

    Substitution: The phenylseleno group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like thiols or amines can be used to substitute the phenylseleno group.

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: The corresponding amine without the phenylseleno group.

    Substitution: Compounds with the phenylseleno group replaced by other functional groups.

Scientific Research Applications

Benzenemethanamine, N-[2-(phenylseleno)butylidene]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.

    Biology: Studied for its potential biological activities, including antioxidant and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects due to the presence of selenium, which is known for its role in various biological processes.

    Industry: Used in the development of new materials and catalysts that incorporate selenium.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-[2-(phenylseleno)butylidene]- involves its interaction with molecular targets through the selenium atom. Selenium can form selenoenzymes that play a role in redox reactions and cellular protection against oxidative stress. The compound may also interact with specific proteins and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanamine, N-phenyl-: A related compound without the selenium atom.

    Benzenemethanamine, N-[2-(phenylseleno)hexylidene]-: A similar compound with a different alkyl chain length.

Uniqueness

Benzenemethanamine, N-[2-(phenylseleno)butylidene]- is unique due to the presence of the phenylseleno group, which imparts distinct chemical and biological properties. The selenium atom in the compound enhances its reactivity and potential biological activities compared to similar compounds without selenium.

Properties

CAS No.

831200-71-6

Molecular Formula

C17H19NSe

Molecular Weight

316.3 g/mol

IUPAC Name

N-benzyl-2-phenylselanylbutan-1-imine

InChI

InChI=1S/C17H19NSe/c1-2-16(19-17-11-7-4-8-12-17)14-18-13-15-9-5-3-6-10-15/h3-12,14,16H,2,13H2,1H3

InChI Key

URGPEHFWYKCRSB-UHFFFAOYSA-N

Canonical SMILES

CCC(C=NCC1=CC=CC=C1)[Se]C2=CC=CC=C2

Origin of Product

United States

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